molecular formula C21H30N4O3 B065347 N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide CAS No. 159722-58-4

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide

Cat. No. B065347
CAS RN: 159722-58-4
M. Wt: 386.5 g/mol
InChI Key: RZLMIHFLJKHOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide, also known as JNJ-7777120, is a selective antagonist of the histamine H4 receptor. It was first synthesized in 2005 by Janssen Pharmaceutica, a pharmaceutical company based in Belgium. Since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide is a selective antagonist of the histamine H4 receptor. Histamine is a chemical mediator involved in various physiological processes, including inflammation and immune responses. The H4 receptor is primarily expressed on immune cells and is involved in regulating immune responses. By blocking the H4 receptor, N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide can modulate immune responses and reduce inflammation.
Biochemical and physiological effects:
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide has been shown to reduce inflammation and immune responses in various preclinical models. It has also been shown to reduce pain and itch in animal models. However, the exact biochemical and physiological effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide are still being studied.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide is its selectivity for the H4 receptor, which reduces the potential for off-target effects. However, one limitation is its relatively low potency, which may require higher concentrations for effective inhibition.

Future Directions

There are several potential future directions for research on N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide. One area of interest is its potential use in treating inflammatory bowel disease, which has been shown to be associated with increased histamine levels. Another area of interest is its potential use in treating pain and itch, which are common symptoms in various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide involves several steps. The starting material is 2-benzylbutanenitrile, which is reacted with methyl magnesium bromide to form the corresponding alcohol. This is then converted to the corresponding acid chloride, which is reacted with 4-amino-2,6-dioxo-1,3-dipropylpyrimidine-5-carboxylic acid to form the desired product.

Scientific Research Applications

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide has been studied for its potential therapeutic applications in various diseases, including asthma, allergy, and inflammatory bowel disease. It has also been studied for its potential use in treating pain and itch.

properties

CAS RN

159722-58-4

Product Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2-benzylbutanamide

InChI

InChI=1S/C21H30N4O3/c1-4-12-24-18(22)17(20(27)25(13-5-2)21(24)28)23-19(26)16(6-3)14-15-10-8-7-9-11-15/h7-11,16H,4-6,12-14,22H2,1-3H3,(H,23,26)

InChI Key

RZLMIHFLJKHOAR-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N

Canonical SMILES

CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C(CC)CC2=CC=CC=C2)N

synonyms

Benzenepropanamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)--alpha--ethyl-

Origin of Product

United States

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